Taprenepag

概要

説明

タプレネパグは、プロスタグランジンE2受容体サブタイプ2(EP2)の選択的アゴニストとして作用する合成有機化合物です。 眼圧亢進と緑内障の治療における潜在的な治療用途について主に調査されてきました 。 この化合物は、網様体とブドウ膜 склера経路を介した房水の流出を増加させることによって眼圧を低下させる能力で知られています .

製造方法

合成経路と反応条件

タプレネパグは、フェニルピラゾール骨格の形成を含む複数段階のプロセスで合成することができます。合成は通常、重要な中間体の調製から始まり、続いて最終生成物を形成するカップリング反応が行われます。 合成で使用される一般的な試薬には、ピラゾール誘導体、フェニルボロン酸、スルホニルクロリドなどがあります .

工業生産方法

タプレネパグの工業生産には、大規模製造のための合成経路の最適化が含まれます。これには、適切な溶媒、触媒、反応条件を選択して、高収率と純度を確保することが含まれます。 このプロセスには、再結晶やクロマトグラフィーなどの精製工程も含まれ、最終生成物を目的の形態で得ることができます .

作用機序

タプレネパグは、毛様体と網様体に見られるGs結合型膜貫通受容体であるEP2受容体に選択的に結合することで作用を発揮します。結合すると、タプレネパグは、Gsタンパク質を介して細胞内アデノシン3'、5'一リン酸(cAMP)レベルの増加を刺激します。 このcAMPの増加は、網様体とブドウ膜 склера経路の流出を強化することで、房水の流出を促進します .

生化学分析

Biochemical Properties

Taprenepag interacts with the prostaglandin E2 receptor EP2 subtype . This interaction involves the heterotrimeric G protein subunit-coupled prostaglandin E2 receptor .

Cellular Effects

This compound has been found to alleviate severe retinopathy . It influences cell function by modulating several pathways downstream of the prostaglandin receptors, such as cell cycle progression, extracellular matrix, and actin cytoskeleton organization .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the prostaglandin E2 receptor EP2 subtype . This binding leads to the activation of the receptor and subsequent coupling to the G protein .

Metabolic Pathways

This compound is involved in the prostaglandin E2 signaling system . It interacts with the prostaglandin E2 receptor EP2 subtype, which is part of this metabolic pathway .

準備方法

Synthetic Routes and Reaction Conditions

Taprenepag can be synthesized through a multi-step process involving the formation of a phenylpyrazole skeleton. The synthesis typically starts with the preparation of key intermediates, followed by coupling reactions to form the final product. Common reagents used in the synthesis include pyrazole derivatives, phenylboronic acids, and sulfonyl chlorides .

Industrial Production Methods

Industrial production of this compound involves optimizing the synthetic route for large-scale manufacturing. This includes selecting appropriate solvents, catalysts, and reaction conditions to ensure high yield and purity. The process may also involve purification steps such as recrystallization and chromatography to obtain the final product in its desired form .

化学反応の分析

反応の種類

タプレネパグは、以下を含むさまざまな化学反応を起こします。

酸化: タプレネパグは、酸化されてさまざまな酸化生成物を形成することができます。

還元: 還元反応は、タプレネパグに存在する官能基を修飾することができます。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のためのさまざまな求核剤などがあります。 温度やpHなどの反応条件は、目的の変換を達成するために最適化されます .

形成される主な生成物

これらの反応から形成される主な生成物は、使用される特定の反応条件と試薬によって異なります。 たとえば、酸化はさまざまな酸化誘導体を生じさせる可能性があり、一方、置換反応はタプレネパグ分子に新しい官能基を導入することができます .

科学研究への応用

科学的研究の応用

類似化合物との比較

タプレネパグは、オミデネパグやアガネパグなどの他のEP2受容体アゴニストと比較されます。これらの化合物は、作用機序は似ていますが、化学構造と薬物動態プロファイルは異なります。 タプレネパグは、EP2受容体に対する高い選択性と、有意な副作用なしに眼圧を低下させる能力が特徴です .

類似化合物のリスト

- オミデネパグ

- アガネパグ

- ラタノプロスト

- トラボプロスト

- ビマトプロスト

タプレネパグの独特の特性と潜在的な治療用途は、さまざまな科学分野におけるさらなる研究開発のための貴重な化合物となっています。

特性

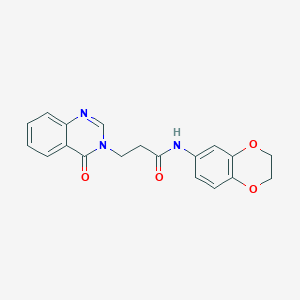

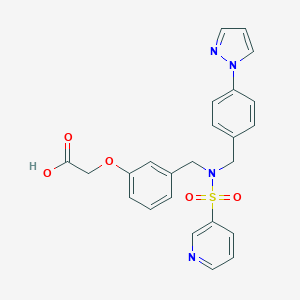

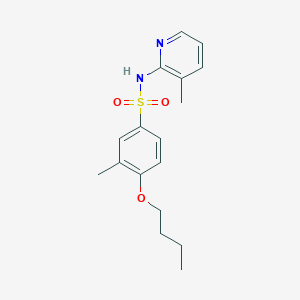

IUPAC Name |

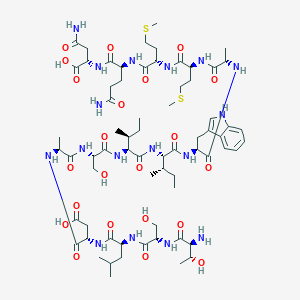

2-[3-[[(4-pyrazol-1-ylphenyl)methyl-pyridin-3-ylsulfonylamino]methyl]phenoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N4O5S/c29-24(30)18-33-22-5-1-4-20(14-22)17-27(34(31,32)23-6-2-11-25-15-23)16-19-7-9-21(10-8-19)28-13-3-12-26-28/h1-15H,16-18H2,(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFFBXYNKZHTCEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCC(=O)O)CN(CC2=CC=C(C=C2)N3C=CC=N3)S(=O)(=O)C4=CN=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00226187 | |

| Record name | Taprenepag | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00226187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

752187-80-7 | |

| Record name | Taprenepag [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0752187807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Taprenepag | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12623 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Taprenepag | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00226187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TAPRENEPAG | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9CD894KUMJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Taprenepag Isopropyl exert its therapeutic effect?

A: this compound isopropyl is a selective agonist of the prostaglandin E2 receptor EP2 subtype. [] This means it binds to and activates the EP2 receptor, which is involved in various physiological processes, including intraocular pressure (IOP) regulation. Upon binding to the EP2 receptor, this compound isopropyl initiates a downstream signaling cascade involving the Gs protein and ultimately leads to IOP reduction. [] This mechanism makes it a potential therapeutic agent for glaucoma and ocular hypertension.

Q2: What is the mechanism behind the IOP-lowering effect of this compound Isopropyl?

A: While the exact mechanisms are still being investigated, research suggests that this compound isopropyl, like other prostaglandin analogs, primarily reduces IOP by enhancing uveoscleral outflow of aqueous humor. [] This pathway is distinct from the trabecular meshwork pathway targeted by some other glaucoma medications.

Q3: How does the efficacy of this compound Isopropyl compare to other IOP-lowering agents?

A: Clinical trials have shown that this compound isopropyl effectively reduces IOP in patients with ocular hypertension and glaucoma. [] Furthermore, studies have demonstrated its comparable IOP-lowering efficacy to latanoprost 0.005%, a commonly prescribed prostaglandin analog. [] Interestingly, combining this compound Isopropyl with latanoprost 0.005% resulted in an additive IOP reduction, suggesting a potential for combination therapy. []

Q4: Are there any preclinical studies that support the therapeutic potential of this compound Isopropyl?

A: Preclinical studies have shown promising results for this compound Isopropyl in models of other diseases. For instance, it was found to rescue defective ciliogenesis in cells derived from patients with nephronophthisis, a genetic disorder affecting kidney function. [] It also improved ciliary and kidney phenotypes in zebrafish and mouse models of nephronophthisis. [] These findings suggest that this compound isopropyl may have therapeutic potential beyond glaucoma and ocular hypertension.

Q5: What is known about the pharmacokinetic profile of this compound Isopropyl?

A: While specific details on absorption, distribution, metabolism, and excretion (ADME) were not provided in the provided abstracts, research has been conducted to assess the intraocular exposure of this compound isopropyl's active metabolites. [] This information is crucial for understanding its pharmacokinetic profile and optimizing its dosage regimen.

Q6: What is the role of confocal microscopy in understanding the effects of this compound Isopropyl?

A: Confocal microscopy has been instrumental in investigating the effects of this compound isopropyl on the different layers of the cornea. [, ] Studies using this technique revealed an increase in anterior stromal reflectivity in patients treated with this compound isopropyl, even when other corneal parameters appeared normal. [] This finding suggests that anterior stromal reflectivity could be a sensitive marker for detecting subtle, potentially subclinical, corneal changes associated with this compound isopropyl.

Q7: Are there any structural insights into how this compound Isopropyl interacts with its target?

A: Cryo-electron microscopy studies have provided valuable insights into the structural basis of this compound isopropyl's interaction with the EP2 receptor. [, ] These studies revealed the binding mode of this compound isopropyl and other agonists within the EP2 receptor's binding pocket and highlighted unique features of EP2 receptor activation and G protein coupling. [] This structural information is essential for understanding the molecular basis of this compound isopropyl's selectivity and efficacy and for designing novel EP2 receptor agonists with improved pharmacological properties.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-[(dichloroacetyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B515511.png)

![[2-(4-Chloro-2-cyanoanilino)-2-oxoethoxy]acetic acid](/img/structure/B515513.png)

![6-(2-Furyl)-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B515523.png)

![1-[(2,5-diethoxyphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B515539.png)

![2-{2-[1-(aminocarbothioyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazino}benzoic acid](/img/structure/B515540.png)